molecular formula C27H29N3O4 B10819379 N-(2-(benzylamino)-2-oxoethyl)-N-(4-(hydroxycarbamoyl)benzyl)-4-isopropylbenzamide

N-(2-(benzylamino)-2-oxoethyl)-N-(4-(hydroxycarbamoyl)benzyl)-4-isopropylbenzamide

Cat. No.: B10819379
M. Wt: 459.5 g/mol
InChI Key: REDUQXCPUSNJOL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of compound 2h involves a one-pot multicomponent pathway and submonomer routes. The synthetic route includes the modification of all regions of the peptoid scaffold to understand the structure-activity and structure-toxicity relationships. The reaction conditions typically involve the use of various reagents and catalysts to achieve the desired product with high selectivity and yield .

Chemical Reactions Analysis

Compound 2h undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

Compound 2h has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study the structure-activity relationships of histone deacetylase inhibitors.

    Biology: It is used to investigate the biological activity of histone deacetylase inhibitors against Plasmodium falciparum.

    Medicine: It has potential therapeutic applications in the treatment of malaria due to its potent antiplasmodial activity.

    Industry: It can be used in the development of new antimalarial drugs and other pharmaceutical agents.

Mechanism of Action

Compound 2h exerts its effects by inhibiting histone deacetylase enzymes, which are involved in the post-translational modification of histones. The inhibition of these enzymes leads to the accumulation of acetylated histones, resulting in the transcriptional activation of genes that are normally repressed. This mechanism disrupts the normal function of Plasmodium falciparum, leading to its death .

Comparison with Similar Compounds

Compound 2h is unique among histone deacetylase inhibitors due to its dual-stage antiplasmodial activity. Similar compounds include other histone deacetylase inhibitors such as:

Compound 2h stands out due to its high selectivity and potency against Plasmodium falciparum, making it a promising candidate for further development as an antimalarial agent.

Properties

Molecular Formula

C27H29N3O4

Molecular Weight

459.5 g/mol

IUPAC Name

4-[[[2-(benzylamino)-2-oxoethyl]-(4-propan-2-ylbenzoyl)amino]methyl]-N-hydroxybenzamide

InChI

InChI=1S/C27H29N3O4/c1-19(2)22-12-14-24(15-13-22)27(33)30(17-21-8-10-23(11-9-21)26(32)29-34)18-25(31)28-16-20-6-4-3-5-7-20/h3-15,19,34H,16-18H2,1-2H3,(H,28,31)(H,29,32)

InChI Key

REDUQXCPUSNJOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)C(=O)NO)CC(=O)NCC3=CC=CC=C3

Origin of Product

United States

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